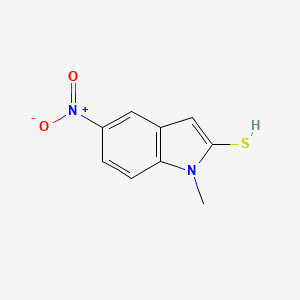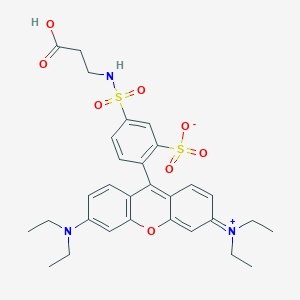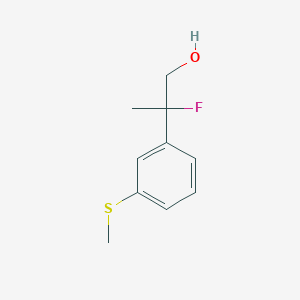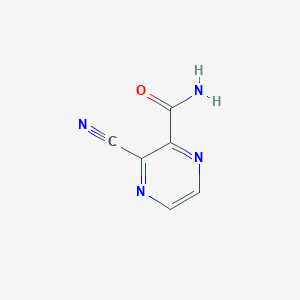
1-Methyl-5-nitro-1H-indole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-nitro-1H-indole-2-thiol is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and their biological activities
Métodos De Preparación
The synthesis of 1-Methyl-5-nitro-1H-indole-2-thiol can be achieved through several synthetic routes. One common method involves the nitration of methylindole, followed by thiolation. The reaction conditions typically include the use of strong acids and controlled temperatures to ensure the selective nitration and thiolation at the desired positions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-Methyl-5-nitro-1H-indole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for the introduction of various substituents. Common reagents used in these reactions include strong acids, bases, and catalysts. .
Aplicaciones Científicas De Investigación
1-Methyl-5-nitro-1H-indole-2-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific biological pathways.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-nitro-1H-indole-2-thiol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole ring can also participate in binding to specific receptors or enzymes, modulating their activity .
Comparación Con Compuestos Similares
1-Methyl-5-nitro-1H-indole-2-thiol can be compared with other indole derivatives such as:
1-Methylindole: Lacks the nitro and thiol groups, making it less reactive in certain chemical reactions.
5-Nitroindole: Similar in having a nitro group but lacks the methyl and thiol groups, affecting its chemical properties and reactivity.
2-Methyl-5-nitroindole: Similar structure but lacks the thiol group, which can influence its biological activity and applications.
Propiedades
Fórmula molecular |
C9H8N2O2S |
|---|---|
Peso molecular |
208.24 g/mol |
Nombre IUPAC |
1-methyl-5-nitroindole-2-thiol |
InChI |
InChI=1S/C9H8N2O2S/c1-10-8-3-2-7(11(12)13)4-6(8)5-9(10)14/h2-5,14H,1H3 |
Clave InChI |
SPVWJWRWGNXBIA-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C1S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydrazino-5-methyl-7-propylimidazo[1,5-b]pyridazine](/img/structure/B13115189.png)
![6-Phenethylamino-[1,3,5]triazine-2,4-diol](/img/structure/B13115197.png)

![6-(4-Chlorophenyl)-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13115208.png)


![2-(2-Phenylbenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B13115220.png)
![2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13115222.png)

![tert-Butyl7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B13115242.png)


![[1,3]Oxathiolo[5,4-d]pyrimidine](/img/structure/B13115279.png)

